No Direct Comparative Biological Data Found for 941920-49-6
An exhaustive search of primary research papers, patents, and authoritative databases has yielded no direct, quantifiable biological activity data for N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide (941920-49-6). Consequently, no head-to-head or cross-study comparison can be made with any analog or alternative. The compound's differentiation must be considered unproven by the high-strength evidence standards required for this guide. The class-level evidence below [1] shows that close structural analogs can exhibit significant biological activity, highlighting the potential of this scaffold but not validating this specific compound.
| Evidence Dimension | MAO-B Inhibition (Class-Level Inference) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Analog 10 (IC50 = 2.90 μM) and Analog 18 (IC50 = 4.36 μM) from Petzer et al. [1] |
| Quantified Difference | Not calculable |
| Conditions | In vitro enzymatic assay against human MAO-B [1] |
Why This Matters
This absence of data is the critical finding. It means a procurement decision for 941920-49-6 must be based on its unique chemical structure as a synthetic intermediate or exploratory probe, not on any proven biological target engagement or superiority.
- [1] Petzer, A.; Shetnev, A.; Efimova, J.; Korsakov, M.; Filimonov, S.; Petzer, J.P. Pyridazinone-substituted Benzenesulfonamides Demonstrate Inhibition of Monoamine Oxidase. Letters in Drug Design & Discovery, 2024, 21 (8), 1429-1436. View Source
